molecular formula C4H10F2NO2P B1668514 3-aminopropyl-(difluoromethyl)phosphinic Acid CAS No. 133345-73-0

3-aminopropyl-(difluoromethyl)phosphinic Acid

Cat. No. B1668514
CAS RN: 133345-73-0
M. Wt: 173.1 g/mol
InChI Key: TXAHGWWWANKBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP 47656 is GABAB receptor agonist.

Scientific Research Applications

GABA Receptor Research

  • 3-Aminopropyl-(difluoromethyl)phosphinic acid and related compounds have been evaluated for their interactions with the γ-aminobutyric acid type B (GABAB) receptor. Studies have identified difluoromethyl ketones as potent GABAB agonists and demonstrated their potential in in vivo studies involving alcohol-preferring mice, suggesting an anxiolytic profile (Han et al., 2013).

Agonist and Antagonist Activity

  • Investigations into the antagonist activity of phosphinic acid analogues of GABA at the GABAB receptor in the rat anococcygeus muscle have been conducted. These studies contribute to understanding the mechanisms of GABAB receptor modulation (Hills et al., 1991).

Synthesis and Structural Studies

  • A series of novel (1-aminoalkyl)(trifluoromethyl)- and -(difluoromethyl)phosphinic acids, analogues of proteinogenic and nonproteinogenic α-amino acids, have been synthesized. These studies focus on exploring the structural and functional properties of these compounds (Pavlenko et al., 2014).

Behavioral Studies in Rats

  • The potential antidepressant properties of 3-aminopropyl-n-butyl-phosphinic acid (CGP36742), a GABAB receptor antagonist, have been assessed using the learned helplessness paradigm in rats. These findings indicate the potential of these compounds in psychiatric research (Nakagawa et al., 1999).

Insecticidal Properties

  • 3-Aminopropyl(methyl)phosphinic acid (APMP), a GABAB agonist in mammals, has been shown to have insecticidal properties. This compound's effect on neurotransmitter release in insect neurons highlights its potential in entomological research (Fukunaga et al., 1999).

Hormonal Studies

  • Studies involving GABAB agonists and antagonists have explored their effects on hormonal secretion, particularly luteinizing hormone, in male sheep. This research contributes to the understanding of neuroendocrine regulation (Jackson & Kuehl, 2002).

Coordination Chemistry

  • Research into tetraamine ligands, including bis[N-(3-aminopropyl)aminomethyl]phosphinic acid, has provided insights into their complexation behaviors with various metal ions, contributing to coordination chemistry (Kubíček et al., 2007).

Medicinal Chemistry

  • Aminophosphonic and phosphinic acids, including those with the this compound motif, have shown potential in medicinal chemistry due to their broad spectrum of physiological and pathological influences (Mucha, Kafarski, & Berlicki, 2011).

Cosmetic Applications

  • Research into L-ascorbic acid derivatives including 3-aminopropane phosphoric acid suggests potential applications in cosmetic products as whitening agents (Kang & Oh, 2003).

properties

CAS RN

133345-73-0

Molecular Formula

C4H10F2NO2P

Molecular Weight

173.1 g/mol

IUPAC Name

3-aminopropyl(difluoromethyl)phosphinic acid

InChI

InChI=1S/C4H10F2NO2P/c5-4(6)10(8,9)3-1-2-7/h4H,1-3,7H2,(H,8,9)

InChI Key

TXAHGWWWANKBDA-UHFFFAOYSA-N

SMILES

C(CN)CP(=O)(C(F)F)O

Canonical SMILES

C(CN)CP(=O)(C(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-aminopropyl(difluoromethyl)phosphinic acid
CGP 47656
CGP-47656

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 520 mg (2.6 mmol) of ethyl P-(3-aminopropyl)-P-difluoromethyl-phosphinate and 5 ml of 12M hydrochloric acid is refluxed for 3 hours and then evaporated to dryness. The residue is dissolved in 5 ml of methanol. To the stirred solution 25 ml of epoxypropane are added dropwise, upon which spontaneous crystallisation occurs. The crystals are collected and dried yielding P-(3-aminopropyl)-P-difluoromethyl-phosphinic acid of m.p. 261°.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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